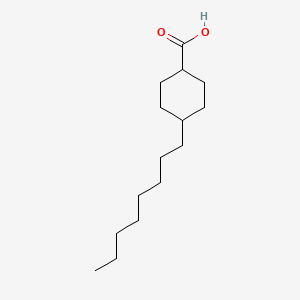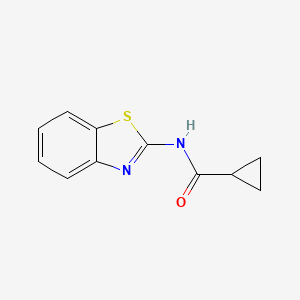
(5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is a heterocyclic compound that features a unique imidazolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with phenyl isothiocyanate, followed by cyclization with a suitable reagent to form the imidazolidine ring. The reaction conditions often require a solvent such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The phenyl and benzyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or benzyl rings.
Scientific Research Applications
Chemistry
In chemistry, (5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties, making it a promising candidate for drug development.
Medicine
In medicine, this compound and its derivatives are explored for their therapeutic potential. Research focuses on their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- (5S)-2-Thioxo-3-phenyl-5-methylimidazolidine-4-one
- (5S)-2-Thioxo-3-phenyl-5-ethylimidazolidine-4-one
- (5S)-2-Thioxo-3-phenyl-5-propylimidazolidine-4-one
Uniqueness
(5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with molecular targets and increases its potential for various applications.
Properties
Molecular Formula |
C16H14N2OS |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(5S)-5-benzyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H14N2OS/c19-15-14(11-12-7-3-1-4-8-12)17-16(20)18(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)/t14-/m0/s1 |
InChI Key |
HIDCDSHFIITFOM-AWEZNQCLSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1633099.png)
![3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1633101.png)





